molecular formula C15H11BrN6S B5756392 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No.: B5756392
M. Wt: 387.3 g/mol
InChI Key: YZFGYNHWLJDZMO-UHFFFAOYSA-N
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Description

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a tetrazole ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    S-Alkylation: The tetrazole derivative is then subjected to S-alkylation using a benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole would depend on its specific biological target. Generally, compounds with benzimidazole and tetrazole moieties can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanyl bridge may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-(4-chlorophenyl)-1H-benzimidazole share a similar core structure but differ in their substituents.

    Tetrazole Derivatives: Compounds such as 5-(4-bromophenyl)-1H-tetrazole are structurally similar but lack the benzimidazole moiety.

Uniqueness

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is unique due to the combination of benzimidazole and tetrazole rings linked by a sulfanyl bridge. This unique structure may confer distinct biological activities and chemical properties not observed in simpler analogs.

Properties

IUPAC Name

2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN6S/c16-10-5-7-11(8-6-10)22-14(19-20-21-22)9-23-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFGYNHWLJDZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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